1-Benzhydryl-3-phenoxyazetidine
Overview
Description
1-Benzhydryl-3-phenoxyazetidine is a chemical compound with the molecular formula C22H21NO It is characterized by the presence of a benzhydryl group and a phenoxy group attached to an azetidine ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-phenoxyazetidine typically involves a multi-step process. One common method includes the reaction of phenol with sodium hydride in toluene, followed by the addition of 1-benzhydryl-3-azetidinyl methanesulfonate . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Benzhydryl-3-phenoxyazetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-phenoxyazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: This compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-phenoxyazetidine involves its interaction with specific molecular targets. The benzhydryl and phenoxy groups play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate certain biochemical processes through its structural features.
Comparison with Similar Compounds
1-Benzhydryl-3-phenoxyazetidine can be compared with other similar compounds such as:
- 1-Benzhydryl-3-azetidinol
- 3-Benzhydryl-1-isobutylpyrrolidine
- 1-Benzhydryl-4-nitrosopiperazine
These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of benzhydryl and phenoxy groups attached to the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-phenoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)23-16-21(17-23)24-20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAMCKIBNCIMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384709 | |
Record name | 1-benzhydryl-3-phenoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82622-43-3 | |
Record name | 1-benzhydryl-3-phenoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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